molecular formula C16H12N4O6 B6455837 3,6-bis(3-nitrophenyl)piperazine-2,5-dione CAS No. 2548981-24-2

3,6-bis(3-nitrophenyl)piperazine-2,5-dione

Cat. No.: B6455837
CAS No.: 2548981-24-2
M. Wt: 356.29 g/mol
InChI Key: JFMHGCKHRXNRDV-UHFFFAOYSA-N
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Description

3,6-bis(3-nitrophenyl)piperazine-2,5-dione is a heterocyclic compound featuring a piperazine ring substituted with two 3-nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,6-bis(3-nitrophenyl)piperazine-2,5-dione typically involves the cyclization of appropriate diamine derivatives. One common method includes the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions . Another approach involves the Ugi reaction followed by tandem processes catalyzed by trimethylsilyl trifluoromethane sulfonate (TMSOTf) .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,6-bis(3-nitrophenyl)piperazine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl groups can be further oxidized under specific conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro groups.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3,6-bis(3-aminophenyl)piperazine-2,5-dione.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Comparison with Similar Compounds

Comparison: 3,6-bis(3-nitrophenyl)piperazine-2,5-dione is unique due to the presence of nitrophenyl groups, which impart distinct electronic properties and reactivity. This makes it particularly suitable for applications requiring specific redox behavior or interactions with biological targets.

Properties

IUPAC Name

3,6-bis(3-nitrophenyl)piperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O6/c21-15-13(9-3-1-5-11(7-9)19(23)24)17-16(22)14(18-15)10-4-2-6-12(8-10)20(25)26/h1-8,13-14H,(H,17,22)(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFMHGCKHRXNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C2C(=O)NC(C(=O)N2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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